molecular formula C17H13N5O2 B11467974 7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11467974
M. Wt: 319.32 g/mol
InChI Key: OWGMWCUACPJFEQ-UHFFFAOYSA-N
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Description

7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a nitrile derivative under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can yield the desired triazolo-pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly oxidizing agents to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dual inhibitor of CDK2 and adenosine receptors makes it a valuable compound for therapeutic development and research .

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

11-(4-acetylphenyl)-12-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C17H13N5O2/c1-10-7-15-14(8-18-17-19-9-20-22(15)17)16(24)21(10)13-5-3-12(4-6-13)11(2)23/h3-9H,1-2H3

InChI Key

OWGMWCUACPJFEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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